REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]([NH2:11])=[S:10])[CH:5]=[CH:6][CH:7]=1.Br[CH2:13][C:14](=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>CN(C=O)C>[OH:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[S:10][CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:11]=2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)NC(=S)N
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for the synthesis of derivatives 6 and 7
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)NC=1SC=C(N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |